2-(Aminomethyl)benzene-1,3,5-triol hydrochloride
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Overview
Description
2-(Aminomethyl)benzene-1,3,5-triol hydrochloride is a chemical compound with the molecular formula C7H9NO3·HCl. It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with an amine source under acidic conditions. One common method includes the use of formaldehyde and ammonium chloride in the presence of hydrochloric acid to facilitate the formation of the aminomethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzene-1,3,5-triol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(Aminomethyl)benzene-1,3,5-triol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The aminomethyl group can interact with various biological molecules, leading to changes in their structure and activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(Aminomethyl)benzene trihydrochloride: This compound has three aminomethyl groups attached to the benzene ring, making it more reactive and versatile in certain applications.
5-(Aminomethyl)benzene-1,2,3-triol: This compound has a similar structure but with different hydroxyl group positions, leading to distinct chemical properties.
Uniqueness
2-(Aminomethyl)benzene-1,3,5-triol hydrochloride is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various reagents makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)benzene-1,3,5-triol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZLJLZCYJZWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)CN)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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